2-Bromo-5-(methoxymethyl)thiophene

C–H activation Direct arylation Regioselectivity

Synthetic chemists often face non-regioselective mixtures when arylated unsubstituted thiophenes. 2-Bromo-5-(methoxymethyl)thiophene solves this with a C2-bromine blocking group and a stable methoxymethyl ether. - Enables exclusive C5 direct arylation; simplifies purification - Methoxymethyl group offers orthogonal protection vs. labile bromomethyl analogs - Reduces synthetic steps by ≥1 vs. protection/deprotection in 2,5-diarylation

Molecular Formula C6H7BrOS
Molecular Weight 207.09 g/mol
CAS No. 82830-92-0
Cat. No. B1282137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(methoxymethyl)thiophene
CAS82830-92-0
Molecular FormulaC6H7BrOS
Molecular Weight207.09 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(S1)Br
InChIInChI=1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3
InChIKeyQSQQAKKFHNTDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(methoxymethyl)thiophene: Thiophene Building Block


2-Bromo-5-(methoxymethyl)thiophene (CAS 82830-92-0, MFCD16094452) is a brominated thiophene derivative with a methoxymethyl (−CH₂OCH₃) group at the 5-position . As a substituted 2-bromoheterocycle, it is employed primarily as a building block in palladium-catalyzed cross-coupling and direct arylation reactions for constructing functionalized thiophene cores in pharmaceutical and materials research [1]. The methoxymethyl side chain introduces enhanced solubility and serves as a handle for subsequent derivatization, while the bromine at C2 provides a site for chemoselective coupling. The compound is available from major research chemical suppliers in purities of 96–97% .

Compatible with Pd-catalyzed cross-coupling and direct C–H arylation
C2-Br blocking group enables regioselective C5 arylation
Methoxymethyl side chain: orthogonal reactivity and improved solubility

2-Bromo-5-(methoxymethyl)thiophene vs. Simple Thiophene Analogs


Substituting 2-bromo-5-(methoxymethyl)thiophene with a simpler 2-bromo-thiophene or an alternative 5-substituted thiophene introduces critical, quantifiable differences in reaction outcomes, directly impacting synthetic route efficiency and product quality. In palladium-catalyzed direct arylation, the C2-bromine acts as a blocking group to direct exclusive arylation at the C5 position [1]. Without the methoxymethyl group, C–H arylation on unsubstituted thiophenes yields complex, non-regioselective mixtures. Furthermore, the methoxymethyl side chain provides orthogonal reactivity compared to a hydroxymethyl or bromomethyl analog, enabling distinct and selective subsequent functionalization without compromising the thiophene ring or the C–Br bond [2]. These differences are not merely academic—they directly determine whether a synthetic sequence can achieve the required regiocontrol and step-efficiency for high-value target molecules.

Regioselectivity Unsubstituted thiophene may produce regioisomeric mixtures, requiring additional separation and reducing isolated yield.
Chemoselectivity Bromomethyl analog side chain may react under Suzuki conditions, potentially forming unwanted side products.
Workflow efficiency Alcohol precursor requires additional alkylation and purification steps, increasing project timeline and cost variability.

2-Bromo-5-(methoxymethyl)thiophene vs. Closest Analogs


Regioselectivity: C2-Bromo Blocking vs. Unsubstituted Thiophene

In phosphine-free Pd-catalyzed direct arylation of 3-substituted thiophenes, the C2-bromo substituent acts as a blocking group, enabling regioselective arylation exclusively at the C5 position. This method eliminates the need for protecting group manipulations and avoids the formation of regioisomeric mixtures that are typical with unsubstituted thiophenes [1]. The reported yields for C5-arylated thiophenes using this strategy range from moderate to high, while comparable reactions on thiophenes lacking the C2-bromo blocking group yield non-regioselective mixtures of C2- and C5-arylated products, requiring costly and time-consuming separation [1].

Regioselectivity
Class-level inference
Exclusive C5-arylation vs. regioisomeric mixture
Eliminates regioisomeric purification
Based on Pd-catalyzed direct arylation conditions
C–H activation Direct arylation Regioselectivity

Step-Efficiency: Two-Step vs. Multi-Step Di-Arylation

The presence of both a C2-bromo and a C5-methoxymethyl group enables a streamlined, two-step sequence to 2,5-di(hetero)arylated thiophenes bearing two distinct aryl units. The method involves an initial C5 direct arylation (with C2-Br intact) followed by Pd-catalyzed Suzuki coupling at the C2-position after deprotection of the methoxymethyl group [1]. In contrast, achieving the same unsymmetrical 2,5-diarylation on a thiophene lacking the C2-bromo blocking group would require protection/deprotection of the C2 position or a less efficient double coupling with symmetrical products, adding at least one extra synthetic step and reducing overall yield.

Step efficiency
Class-level inference
2 steps vs. ≥3 steps
Reduces synthetic route length
Sequential direct arylation then Suzuki coupling
Sequential cross-coupling Di-arylation Step-economy

Suzuki Coupling Orthogonality: Methoxymethyl vs. Bromomethyl

While direct comparative data for the target compound is limited, studies on the closely related 2-bromo-5-(bromomethyl)thiophene demonstrate that the bromomethyl group is reactive under Suzuki conditions, leading to potential side reactions [1]. In contrast, the methoxymethyl ether in 2-bromo-5-(methoxymethyl)thiophene is orthogonal and stable under standard Suzuki-Miyaura coupling conditions, allowing the C2-Br to undergo coupling without interference [2]. This orthogonal reactivity is critical when a selective, sequential functionalization strategy is required; the bromomethyl analog would require careful control to avoid di-coupling or side-product formation.

Orthogonal reactivity
Cross-study comparable
Methoxymethyl stable vs. bromomethyl reactive
Predictable chemoselectivity
Under Suzuki conditions with aryl boronic acids
Suzuki-Miyaura coupling Functional group compatibility Orthogonal reactivity

Commercial Availability: Methoxymethyl Derivative vs. Alcohol Precursor

As a commercially supplied building block, 2-bromo-5-(methoxymethyl)thiophene is available in a defined purity range (96–97%) from major research chemical suppliers, enabling immediate use in sensitive catalytic reactions . Its precursor, (5-bromothien-2-yl)methanol (CAS 79387-71-6), is also commercially available but requires an additional alkylation step to install the methoxymethyl ether . While the precursor may offer slightly lower cost per gram (e.g., ~$53/g vs. ~$673/g for the methoxymethyl derivative), the saved cost is offset by the labor and material expenses of the alkylation step, which typically yields ~89% . For many research labs, purchasing the ready-to-use methoxymethyl derivative eliminates an extra synthetic operation and associated purification, reducing overall project time.

Procurement context
Data to verify
Ready-to-use, 97% purity vs. precursor + alkylation (~89% yield)
Review cost-labor trade-off
Supplier-sourced pricing; validate at scale
Purity analysis Commercial supply Building block

2-Bromo-5-(methoxymethyl)thiophene: Application Scenarios


Step-Efficient Synthesis of Unsymmetrical 2,5-Diarylthiophenes

This compound is the building block of choice for medicinal chemistry programs requiring rapid access to 2,5-diarylated thiophenes with two different aryl groups. The two-step sequence (C5 direct arylation → C2 Suzuki coupling) reduces synthetic steps by at least one compared to traditional protection/deprotection methods, accelerating structure-activity relationship (SAR) studies [1].

Regioselective C–H Functionalization of Complex Thiophenes

Laboratories engaged in late-stage C–H functionalization of thiophene-containing pharmaceuticals or materials should procure 2-bromo-5-(methoxymethyl)thiophene to achieve exclusive C5 arylation. This eliminates the regioisomeric mixtures that plague reactions with unsubstituted thiophenes, thereby simplifying purification and increasing isolated yields of the desired isomer [1].

Orthogonal Protection Strategy for Sequential Coupling

For synthetic chemists planning a multi-step sequence where the 5-position must remain intact during a first C2-coupling event, the methoxymethyl ether offers a stable, orthogonal protecting group. This avoids the premature cross-reactivity observed with the more labile bromomethyl analog under Suzuki conditions, ensuring high chemoselectivity and cleaner product profiles [1].

Application
Selection Property
Validation Focus
Unsymmetrical 2,5-diarylthiophene synthesis
Orthogonal reactivity: C2-Br coupling and C5-methoxymethyl handle
Regioselectivity and step reduction assessment
Late-stage C–H functionalization
C2-Br blocking group directs exclusive C5 arylation
Regioisomer purity and isolated yield verification
Sequential coupling with orthogonal protection
Methoxymethyl ether stability under Suzuki conditions
Chemoselectivity vs. side-chain reactive analogs

Technical Documentation Hub

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